molecular formula C9H7F3O B6197375 4-(1,1,2-trifluoroethyl)benzaldehyde CAS No. 2731010-19-6

4-(1,1,2-trifluoroethyl)benzaldehyde

Cat. No.: B6197375
CAS No.: 2731010-19-6
M. Wt: 188.1
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Description

4-(1,1,2-trifluoroethyl)benzaldehyde is an organic compound with the chemical formula C9H7F3O. It is a benzaldehyde derivative where the benzene ring is substituted with a trifluoroethyl group at the para position. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-trifluoroethyl)benzaldehyde typically involves the introduction of the trifluoroethyl group to the benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde reacts with 1,1,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-(1,1,2-trifluoroethyl)benzoic acid.

    Reduction: 4-(1,1,2-trifluoroethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1,2-trifluoroethyl)benzaldehyde is widely used in scientific research and industry due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of fluorinated chalcones, flavonoids, and diverse heterocyclic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(1,1,2-trifluoroethyl)benzaldehyde can be compared with other fluorinated benzaldehyde derivatives, such as:

    4-(2,2,2-trifluoroethyl)benzaldehyde: Similar structure but with a different trifluoroethyl group positioning.

    4-(1,1,2,2-tetrafluoroethyl)benzaldehyde: Contains an additional fluorine atom, leading to different chemical properties.

The uniqueness of this compound lies in its specific trifluoroethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

2731010-19-6

Molecular Formula

C9H7F3O

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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